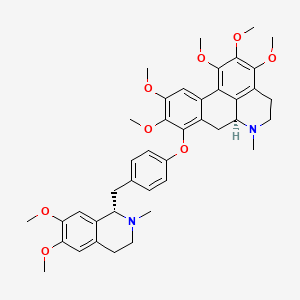
Thalifaberine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalifaberine is a cytotoxic aporphine-benzylisoquinoline alkaloid derived from the plant Thalictrum faberi. This compound belongs to a class of naturally occurring alkaloids known for their diverse pharmacological activities, including antitumor, antimalarial, and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thalifaberine can be synthesized through a series of chemical reactions involving the condensation of specific precursor molecules. The synthetic route typically involves the use of one- and two-dimensional nuclear magnetic resonance (NMR) techniques to fully assign the hydrogen and carbon NMR data .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the roots of Thalictrum faberi. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Thalifaberine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Thalifaberine exerts its effects by inducing apoptosis (programmed cell death) and arresting the cell cycle at the S phase. This is achieved through the loss of mitochondrial membrane potential, leading to the activation of apoptotic pathways. The compound targets specific molecular pathways involved in cell proliferation and survival, making it a potent cytotoxic agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalifaberine is structurally and functionally similar to other aporphine-benzylisoquinoline alkaloids, including:
- Thalifaberidine
- Thalifaronine
- Thalifaricine
- Thalifarazine
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and potent cytotoxic activity against specific cancer cell lines. Its ability to induce apoptosis and arrest the cell cycle makes it a valuable compound for further research and development in cancer therapy .
Eigenschaften
CAS-Nummer |
88313-32-0 |
|---|---|
Molekularformel |
C41H48N2O8 |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
(6aS)-8-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,9,10-pentamethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-16-14-24-19-32(44-3)33(45-4)21-27(24)30(42)18-23-10-12-25(13-11-23)51-38-29-20-31-35-26(15-17-43(31)2)37(47-6)41(50-9)40(49-8)36(35)28(29)22-34(46-5)39(38)48-7/h10-13,19,21-22,30-31H,14-18,20H2,1-9H3/t30-,31-/m0/s1 |
InChI-Schlüssel |
RRKYSGHTIGWTJQ-CONSDPRKSA-N |
Isomerische SMILES |
CN1CCC2=C3[C@@H]1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC |
Kanonische SMILES |
CN1CCC2=C3C1CC4=C(C(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC)OC5=CC=C(C=C5)CC6C7=CC(=C(C=C7CCN6C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


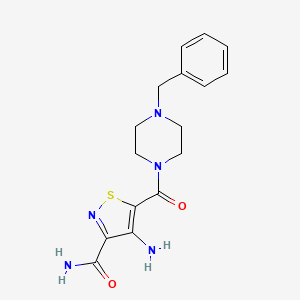
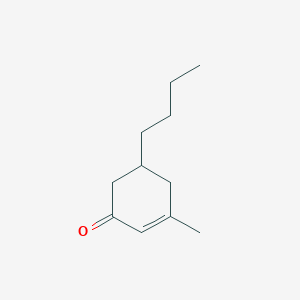

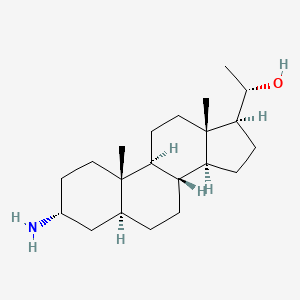
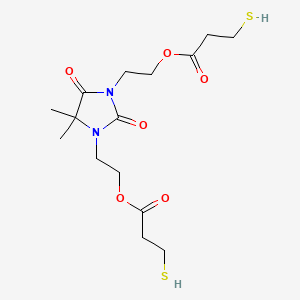
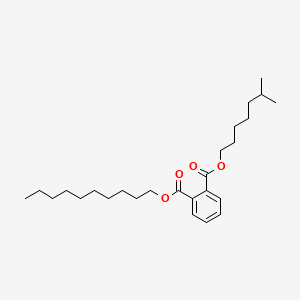
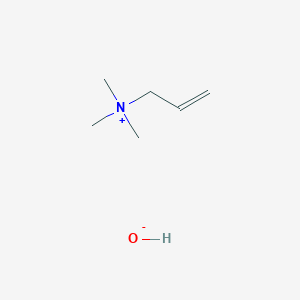
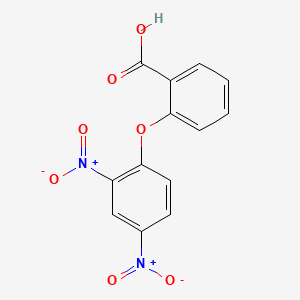
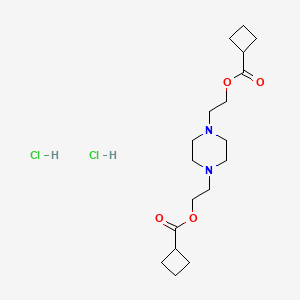
![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)
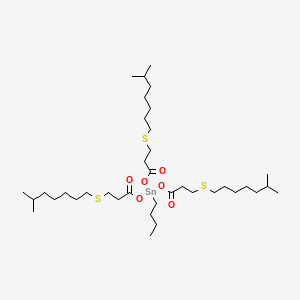
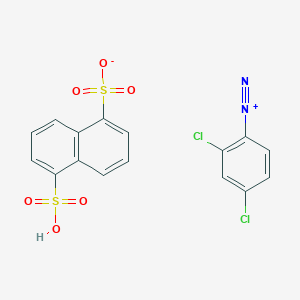
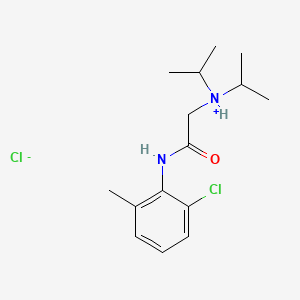
![6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B13768889.png)
